N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride
CAS No.: 1158534-34-9
Cat. No.: VC8053094
Molecular Formula: C13H21ClN2
Molecular Weight: 240.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1158534-34-9 |
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Molecular Formula | C13H21ClN2 |
Molecular Weight | 240.77 g/mol |
IUPAC Name | N-(pyridin-3-ylmethyl)cycloheptanamine;hydrochloride |
Standard InChI | InChI=1S/C13H20N2.ClH/c1-2-4-8-13(7-3-1)15-11-12-6-5-9-14-10-12;/h5-6,9-10,13,15H,1-4,7-8,11H2;1H |
Standard InChI Key | GXLJUDQFJYJVRF-UHFFFAOYSA-N |
SMILES | C1CCCC(CC1)NCC2=CN=CC=C2.Cl |
Canonical SMILES | C1CCCC(CC1)NCC2=CN=CC=C2.Cl |
Introduction
Structural and Nomenclature Analysis
N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride comprises a seven-membered cycloheptane ring bonded to an amine group, which is further functionalized with a methylpyridine moiety at the 3-position. The hydrochloride salt enhances stability and aqueous solubility, a common feature in pharmacologically active amines . Systematic nomenclature follows IUPAC guidelines:
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Cycloheptanamine: Primary amine with a cycloheptyl group.
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3-Pyridinylmethyl: A pyridine ring substituted at the 3-position with a methyl group.
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Hydrochloride: Counterion for improved crystallinity and bioavailability .
The compound’s structure suggests potential as a ligand in coordination chemistry due to the pyridine’s electron-donating nitrogen , though direct evidence remains unexplored.
Synthesis and Chemical Properties
Synthetic Routes
While no explicit synthesis for N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride is documented, analogous methodologies from patents and organic chemistry frameworks suggest viable pathways:
Route 1: Reductive Amination
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Reactants: Cycloheptanone and 3-(aminomethyl)pyridine.
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Conditions: Catalytic hydrogenation (e.g., Pd/C or Raney Ni) under H₂ atmosphere .
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Intermediate: Freebase amine, followed by HCl salification in ethanol or diethyl ether .
Route 2: Alkylation of Cycloheptanamine
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Reactants: Cycloheptanamine and 3-(chloromethyl)pyridine.
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Conditions: Base-mediated alkylation (e.g., K₂CO₃ in DMF) at 50–80°C .
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Workup: Acidic aqueous extraction to isolate the hydrochloride salt .
Table 1: Hypothetical Synthesis Parameters
Step | Reagents/Conditions | Yield (Hypothetical) |
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Alkylation | 3-(Chloromethyl)pyridine, K₂CO₃, DMF, 70°C | ~75% |
Salification | HCl (g) in EtOH, 0°C | >90% |
Spectroscopic Characterization
Data from structurally related compounds provide inferred spectral profiles:
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¹H NMR (400 MHz, D₂O): δ 8.4 (s, 1H, pyridine-H2), 8.2 (d, 1H, pyridine-H6), 7.6 (m, 1H, pyridine-H5), 3.8 (s, 2H, CH₂N), 2.9 (m, 1H, cycloheptyl-CH), 1.5–1.8 (m, 12H, cycloheptyl) .
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IR (KBr): 3400 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N pyridine), 750 cm⁻¹ (C-Cl hydrochloride) .
Physicochemical and Stability Profiles
Solubility and Stability
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Solubility: High solubility in water (>100 mg/mL) and ethanol due to ionic character; insoluble in nonpolar solvents (e.g., hexane) .
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Melting Point: Estimated 210–215°C (decomposition), consistent with amine hydrochlorides .
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Stability: Sensitive to light and humidity; requires storage at 2–8°C under inert atmosphere .
Table 2: Comparative Physicochemical Data
Property | N-(3-Pyridinylmethyl)cycloheptanamine HCl | Pyridoxine HCl |
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Melting Point | 210–215°C (est.) | 214–215°C |
Water Solubility | >100 mg/mL | 0.1 g/mL |
Stability | Light-sensitive | Light-sensitive |
Pharmacological and Toxicological Considerations
Mechanistic Hypotheses
The pyridine and amine functionalities suggest potential interactions with biological targets:
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Nicotinic Acetylcholine Receptors (nAChRs): Pyridine derivatives often act as agonists or antagonists . For example, flupyradifurone’s 3-pyridinyl group mediates insecticidal activity via nAChR modulation .
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Enzyme Inhibition: The amine may interfere with cytochrome P450 enzymes, analogous to pyridoxine’s role in metabolism .
Industrial and Research Applications
Coordination Chemistry
The pyridine nitrogen could act as a bidentate ligand, forming coordination polymers with transition metals (e.g., Cu²⁺, Zn²⁺) . Applications in gas adsorption or catalysis are plausible but untested.
Pharmaceutical Intermediates
As a chiral amine, it may serve as a building block for antidepressants or antivirals, though derivatization studies are needed.
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